
(Cyclobutylmethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclobutylmethyl)boronic acid is an organoboron compound characterized by the presence of a cyclobutylmethyl group attached to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound makes it a valuable reagent in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobutylmethyl)boronic acid typically involves the reaction of cyclobutylmethyl halides with boron-containing reagents. One common method is the borylation of cyclobutylmethyl halides using diboron compounds in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: (Cyclobutylmethyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include boronic esters, boranes, and various substituted organic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
(Cyclobutylmethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids are explored for their potential in enzyme inhibition and as probes for biological molecules.
Medicine: Some boronic acid derivatives are investigated for their therapeutic potential, including as protease inhibitors.
Industry: In the industrial sector, boronic acids are used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which (Cyclobutylmethyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the interaction with palladium catalysts and the formation of boronate complexes .
Comparison with Similar Compounds
- Cyclobutylboronic acid
- Methylboronic acid
- Phenylboronic acid
- Pinacolboronic esters
Comparison: (Cyclobutylmethyl)boronic acid is unique due to the presence of both a cyclobutyl and a methyl group attached to the boronic acid moiety. This structure imparts distinct steric and electronic properties, making it particularly useful in specific synthetic applications. Compared to simpler boronic acids like methylboronic acid, this compound offers enhanced reactivity and selectivity in certain reactions .
Properties
Molecular Formula |
C5H11BO2 |
|---|---|
Molecular Weight |
113.95 g/mol |
IUPAC Name |
cyclobutylmethylboronic acid |
InChI |
InChI=1S/C5H11BO2/c7-6(8)4-5-2-1-3-5/h5,7-8H,1-4H2 |
InChI Key |
HKICPSMXFOPVOW-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1CCC1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


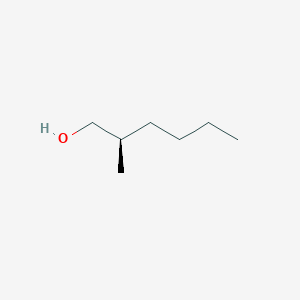
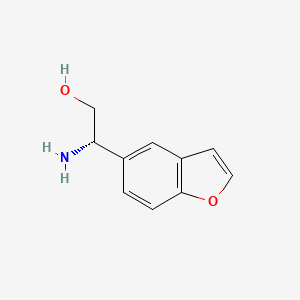


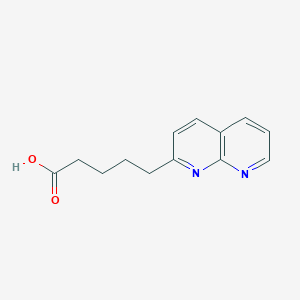




![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
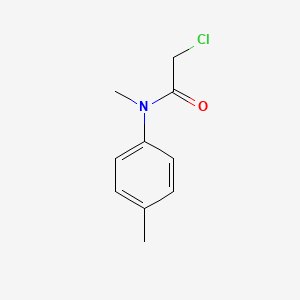
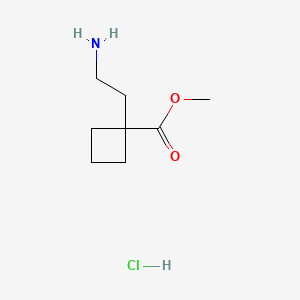
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)
